3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
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Overview
Description
3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure substituted with a 2,4-dichlorophenyl group, a hydroxy group at the 7th position, and a morpholin-4-ylmethyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective hydroxylation using reagents like hydrogen peroxide or a suitable oxidizing agent.
Morpholin-4-ylmethyl Substitution: The morpholin-4-ylmethyl group can be introduced through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The chlorine atoms on the 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinone derivatives or ketones.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-7-hydroxychromen-4-one: Lacks the morpholin-4-ylmethyl group.
3-(2,4-Dichlorophenyl)-8-(morpholin-4-ylmethyl)chromen-4-one: Lacks the hydroxyl group at the 7th position.
7-Hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one: Lacks the 2,4-dichlorophenyl group.
Uniqueness
The presence of both the 2,4-dichlorophenyl group and the morpholin-4-ylmethyl group in 3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one imparts unique chemical and biological properties that distinguish it from similar compounds. These structural features contribute to its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-12-1-2-13(17(22)9-12)16-11-27-20-14(19(16)25)3-4-18(24)15(20)10-23-5-7-26-8-6-23/h1-4,9,11,24H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQHHKBCQUOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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